Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate
Overview
Description
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a methylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylbenzoic acid, followed by esterification to form the methyl ester. The resulting intermediate is then subjected to nucleophilic substitution with cyclohexylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Lacks the cyclohexyl(methyl)amino group.
Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate: Lacks the bromine atom.
Methyl 5-chloro-3-(cyclohexyl(methyl)amino)-2-methylbenzoate: Contains a chlorine atom instead of bromine.
Uniqueness
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is unique due to the combination of its bromine atom, cyclohexyl group, and methylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is an organic compound that has garnered interest due to its unique structural features, which include a bromine atom, a cyclohexyl group, and a methylamino group. This composition suggests potential biological activities that could be explored for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H29BrN2O4
- Molecular Weight : 441.36 g/mol
- CAS Number : 1403257-54-4
The compound's structure allows for various chemical reactions, including substitution, oxidation, and hydrolysis. The presence of the bromine atom may enhance its reactivity and biological interactions, while the cyclohexyl group can influence its lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets remain to be fully elucidated but may include:
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and downstream signaling.
Biological Activity Studies
Research on similar compounds has indicated potential anti-cancer and anti-inflammatory activities. For instance, studies on halogenated benzoates have shown that modifications in their structure can lead to enhanced binding affinities to carbonic anhydrase isozymes, which are implicated in tumorigenesis .
Case Studies
- Inhibition of Carbonic Anhydrase : A related study demonstrated that methyl 5-sulfamoyl-benzoates exhibited high affinity towards carbonic anhydrase IX (CAIX), suggesting that structural modifications similar to those in this compound could yield compounds with significant biological activity against tumors driven by MYC oncogenes .
- Anti-HIV Activity : Compounds within the same chemical class have been shown to possess anti-HIV properties through inhibition of reverse transcriptase . This opens avenues for exploring the anti-viral potential of this compound.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 5-bromo-2-methylbenzoate | Lacks cyclohexyl(methyl)amino group | Limited data on activity |
Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate | Lacks bromine atom | Potential for similar activity |
Methyl 5-chloro-3-(cyclohexyl(methyl)amino)-2-methylbenzoate | Contains chlorine instead of bromine | Varying activity profiles |
The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJRQPZUWRXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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